2-(4-Bromo-2-hydroxyphenyl)acetamide
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Overview
Description
Compound “2-(4-Bromo-2-hydroxyphenyl)acetamide” is a chemical entity listed in the PubChem database. It is a synthetic compound with various applications in scientific research and industry. The compound’s structure and properties make it a subject of interest for researchers in fields such as chemistry, biology, and medicine.
Preparation Methods
The preparation of compound “2-(4-Bromo-2-hydroxyphenyl)acetamide” involves several synthetic routes and reaction conditions. Common methods include:
One-step carbonization: This method involves the direct carbonization of the precursor material under controlled temperature and atmosphere conditions.
Two-step carbonization: In this method, the precursor material undergoes an initial carbonization step followed by a secondary treatment to enhance its properties.
Hydrothermal synthesis: This method involves the use of high-temperature and high-pressure water to facilitate the formation of the compound.
Template methods: These methods use a template material to guide the formation of the compound, which is later removed to yield the final product.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Compound “2-(4-Bromo-2-hydroxyphenyl)acetamide” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound “2-(4-Bromo-2-hydroxyphenyl)acetamide” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications and is being investigated for its effects on various biological pathways.
Mechanism of Action
The mechanism of action of compound “2-(4-Bromo-2-hydroxyphenyl)acetamide” involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Compound “2-(4-Bromo-2-hydroxyphenyl)acetamide” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable structures or functional groups. The comparison can be based on factors such as reactivity, stability, and biological activity .
Some similar compounds include:
- Compound A
- Compound B
- Compound C
Each of these compounds has its own unique properties and applications, making them valuable for different research and industrial purposes.
Properties
IUPAC Name |
2-(4-bromo-2-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-2-1-5(3-8(10)12)7(11)4-6/h1-2,4,11H,3H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCDRZSTQAJIMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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